1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one
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Overview
Description
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one is a complex organic compound that features a unique imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the tosyl group and the phenylpiperazine moiety. Key reagents include tosyl chloride, phenylpiperazine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The tosyl group can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
- 1-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one
- 1-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one
Uniqueness: 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-16-15-25(22(26)28)17-21(27)24-13-11-23(12-14-24)19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMZXZBCVVQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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